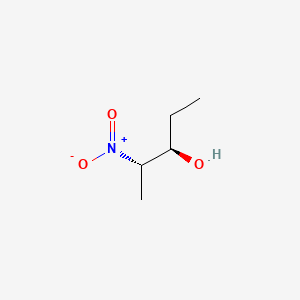

3-Pentanol, 2-nitro-, (R*,S*)-

Description

Contextualizing β-Nitro Alcohols as Versatile Synthetic Intermediates

β-nitro alcohols, also known as nitroaldols, are a class of organic compounds characterized by a hydroxyl group and a nitro group on adjacent carbon atoms. scielo.brrsc.org These functionalities make them exceptionally versatile building blocks in organic synthesis. numberanalytics.combohrium.com The nitro group, a strong electron-withdrawing group, can be readily transformed into a variety of other functional groups, including amines, ketones, and nitriles. numberanalytics.comwikipedia.org This versatility allows for the construction of a wide array of more complex molecules from a single nitroalcohol precursor.

The synthetic utility of β-nitro alcohols is exemplified by their application in the synthesis of pharmaceuticals and other biologically active molecules. numberanalytics.combohrium.comchemrevlett.com For instance, they are key intermediates in the production of β-amino alcohols, a structural motif present in many drugs. numberanalytics.comnumberanalytics.com The ability to convert the nitro group into an amino group provides a direct pathway to these important pharmaceutical scaffolds.

The reactivity of β-nitro alcohols extends beyond simple functional group transformations. They can undergo dehydration to form nitroalkenes, which are valuable Michael acceptors in carbon-carbon bond-forming reactions. wikipedia.org Furthermore, the hydroxyl group can be oxidized to a ketone, yielding α-nitro ketones. wikipedia.org This diverse reactivity profile solidifies the status of β-nitro alcohols as indispensable intermediates in the synthetic chemist's toolbox.

The Imperative of Stereochemical Control in Chiral Nitroalcohol Scaffolds

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a compound is often dictated by its stereochemistry. Chiral nitroalcohol scaffolds, which possess one or more stereocenters, are therefore of immense interest. rsc.orgnih.gov The precise control over the stereochemical outcome of reactions that produce these scaffolds is paramount. numberanalytics.com

The Henry reaction, the classic method for synthesizing β-nitro alcohols, typically involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. numberanalytics.comwikipedia.org In its unmodified form, this reaction often leads to a mixture of diastereomers and enantiomers, as the reaction is reversible and prone to epimerization. wikipedia.org This lack of stereoselectivity presents a significant challenge for synthetic applications where a single, specific stereoisomer is required.

Consequently, a substantial amount of research has been dedicated to developing asymmetric versions of the Henry reaction. numberanalytics.comrsc.org These methods employ chiral catalysts, such as metal complexes or organocatalysts, to influence the stereochemical course of the reaction and produce enantiomerically enriched β-nitro alcohols. numberanalytics.comnumberanalytics.com The ability to selectively synthesize one stereoisomer over others is crucial for accessing the desired biological activity and avoiding potential off-target effects of other isomers.

Recent advancements have also explored the use of biocatalysts, such as enzymes, to achieve high levels of enantio- and diastereoselectivity in the synthesis of chiral β-nitro alcohols. bohrium.comnih.govalmacgroup.com These biocatalytic approaches offer the advantages of mild reaction conditions and high selectivity, further expanding the toolkit for accessing stereochemically pure nitroalcohol building blocks. almacgroup.com

A Historical Perspective on the Evolution of Vicinal Nitroalcohol Synthesis

The journey to control the synthesis of vicinal nitroalcohol systems began with the discovery of the Henry reaction in 1895 by Louis Henry. numberanalytics.comwikipedia.org This foundational reaction provided the first general method for creating the β-nitro alcohol motif. wikipedia.org For many years, the focus remained on understanding the basic mechanism and scope of this transformation.

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift towards achieving stereocontrol in the Henry reaction. The first report of an enantioselective nitroaldol reaction in 1992, utilizing Shibasaki catalysts, marked a significant milestone in this endeavor. wikipedia.org This breakthrough spurred the development of a wide range of catalytic systems designed to control the formation of specific stereoisomers.

The evolution of synthetic methodologies has been driven by the increasing demand for enantiomerically pure compounds in various fields, particularly in medicinal chemistry. acs.org Researchers have explored a variety of strategies, including the use of chiral ligands, organocatalysts, and, more recently, biocatalysis. rsc.orgalmacgroup.com These efforts have led to highly sophisticated methods that allow for the predictable and efficient synthesis of complex chiral nitroalcohols.

Furthermore, innovative approaches such as crystallization-induced dynamic resolution and stereoconvergent Henry reactions have emerged as powerful tools for obtaining single stereoisomers from a mixture. nih.govacs.orgacs.org These techniques leverage thermodynamic principles to favor the formation of a single, crystalline diastereomer, thereby overcoming the inherent reversibility and lack of selectivity in the classical Henry reaction. nih.gov This continuous evolution of synthetic strategies underscores the enduring importance of vicinal nitroalcohols and the ongoing quest for more efficient and selective methods for their preparation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

138668-19-6 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2S,3R)-2-nitropentan-3-ol |

InChI |

InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5+/m0/s1 |

InChI Key |

UQCZRXRWSNMZEP-CRCLSJGQSA-N |

Isomeric SMILES |

CC[C@H]([C@H](C)[N+](=O)[O-])O |

Canonical SMILES |

CCC(C(C)[N+](=O)[O-])O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Formation and Transformation of β Nitroalcohols

Detailed Mechanistic Pathways of the Classical Henry Reaction

The reaction commences with the deprotonation of the nitroalkane at the α-carbon. The electron-withdrawing nature of the nitro group renders the α-protons acidic, with a pKa of approximately 17 for many nitroalkanes. wikipedia.org A base abstracts one of these protons to form a resonance-stabilized nitronate anion. This anion is a key intermediate, acting as the nucleophile in the subsequent step. The stability of the nitronate anion is derived from the delocalization of the negative charge between the α-carbon and the oxygen atoms of the nitro group.

The generated nitronate anion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org Although the nitronate anion has nucleophilic character at both the α-carbon and the oxygen atoms, the observed outcome is predominantly the formation of a new carbon-carbon bond. wikipedia.org This addition step leads to the formation of a β-nitro alkoxide intermediate. All steps in the Henry reaction are reversible, meaning this alkoxide can revert to the starting materials. wikipedia.org

The final step in the sequence is the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the initial deprotonation step, yielding the final β-nitroalcohol product. wikipedia.orgencyclopedia.pub When the nitroalkane and carbonyl compound are appropriately substituted, two new stereocenters can be created, leading to the possibility of diastereomeric products (syn and anti).

In the absence of a chiral catalyst, the diastereoselectivity of the Henry reaction is often governed by steric and electronic factors in the transition state. A commonly accepted model suggests that the transition state will arrange itself to minimize dipole-dipole interactions and steric hindrance. wikipedia.org This typically involves an anti-periplanar orientation of the nitro group and the carbonyl oxygen, with the substituents on the nitroalkane and the aldehyde positioned to reduce steric clash. wikipedia.org The relative sizes of these substituents can influence the facial selectivity of the nucleophilic attack, thus determining the ratio of syn to anti diastereomers. However, due to the reversibility of the reaction and the potential for epimerization at the α-carbon of the nitro group, achieving high diastereoselectivity in the classical Henry reaction can be challenging. wikipedia.org

| Step | Description | Key Intermediates |

| 1 | Deprotonation of the α-carbon of the nitroalkane by a base. | Nitronate anion |

| 2 | Nucleophilic attack of the nitronate anion on the carbonyl carbon. | β-nitro alkoxide |

| 3 | Protonation of the β-nitro alkoxide. | β-nitroalcohol |

Mechanistic Investigations of Catalytic Stereoselective Nitroaldol Processes

To overcome the limitations in stereocontrol of the classical Henry reaction, significant research has focused on the development of catalytic asymmetric versions. These methods employ chiral catalysts, either metal-based or purely organic, to guide the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers and diastereomers with high selectivity.

One of the most effective strategies for achieving high stereoselectivity in the Henry reaction is the use of chiral metal catalysts. wikipedia.org These catalysts typically consist of a metal center, such as copper, zinc, cobalt, or lanthanides, coordinated to a chiral ligand. wikipedia.orgrsc.org The mechanism involves the formation of a well-organized transition state where both the nitronate anion and the carbonyl substrate are coordinated to the metal center.

This coordination pre-organizes the reactants in a specific spatial arrangement, dictating the facial selectivity of the nucleophilic attack. For instance, in many copper-catalyzed systems, the catalyst can act as a Lewis acid to activate the aldehyde, while a basic component of the system facilitates the deprotonation of the nitroalkane. bu.edu The chiral ligand creates a defined chiral environment around the metal center, forcing the reactants to approach each other from a specific direction.

Transition state models have been proposed to explain the observed stereoselectivity. For example, bimetallic systems, such as those involving lanthanides, can form a rigid, cyclic transition state that effectively shields one face of the aldehyde, leading to high enantioselectivity. rsc.org The geometry of the metal-ligand complex and the nature of the ligand itself are critical in determining whether the syn or anti diastereomer is favored. rsc.org

| Metal Catalyst | Common Ligands | Typical Stereoselectivity |

| Copper (Cu) | Bis(oxazolines), diamines, Schiff bases | Varies (syn or anti depending on ligand) rsc.orgrhhz.net |

| Lanthanides (La, Nd) | BINOL derivatives | High syn or anti selectivity rsc.org |

| Zinc (Zn) | Amino alcohols, diamines | Generally high enantioselectivity uwindsor.ca |

In addition to metal-based catalysts, the field of organocatalysis has provided powerful tools for stereoselective Henry reactions. Organocatalysts are small, chiral organic molecules that can activate the reactants through various non-covalent interactions. mdpi.com

A common strategy involves the use of bifunctional organocatalysts, which possess both a Brønsted base site and a Brønsted acid or hydrogen-bond donor site. researchgate.net For example, chiral guanidines or Cinchona alkaloids can function as Brønsted bases to deprotonate the nitroalkane, forming the nitronate anion. researchgate.netbuchler-gmbh.com Simultaneously, a hydrogen-bond donor group on the catalyst, such as a thiourea (B124793) or an alcohol, can activate the aldehyde by coordinating to the carbonyl oxygen. mdpi.com

This dual activation brings the two reactants into close proximity within a chiral environment, facilitating a highly stereoselective carbon-carbon bond formation. The transition state is stabilized by a network of hydrogen bonds, which rigidly holds the reactants in a specific orientation, thus controlling the stereochemical outcome. mdpi.com Different organocatalyst scaffolds have been developed to favor the formation of either syn or anti products with high enantiomeric excess. researchgate.net

| Organocatalyst Type | Activation Mode | Key Functional Groups |

| Chiral Guanidines | Bifunctional: Brønsted base and H-bond donor | Guanidinium group, chiral backbone researchgate.net |

| Cinchona Alkaloids | Bifunctional: Brønsted base and H-bond donor | Quinuclidine (B89598) nitrogen, hydroxyl group nih.govbuchler-gmbh.com |

| Chiral Thioureas | Bifunctional: Brønsted base and H-bond donor | Thiourea moiety, basic amine mdpi.com |

| Chiral Diamines | Enamine/Iminium catalysis (for domino reactions) | Primary or secondary amine researchgate.net |

Enzyme-Substrate Interactions and Biocatalytic Cycles in β-Nitroalcohol Synthesis

The biocatalytic synthesis of β-nitroalcohols, including 3-Pentanol, 2-nitro-, (R,S)-, represents a green and highly selective alternative to traditional chemical methods. This approach primarily utilizes enzymes such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) to catalyze the formation of the crucial carbon-carbon bond or the stereoselective reduction of a precursor, respectively. orientjchem.orgacs.org The stereochemical outcome of these reactions is dictated by intricate enzyme-substrate interactions within the enzyme's active site.

Hydroxynitrile Lyase (HNL) Catalyzed Henry Reaction:

Hydroxynitrile lyases, which naturally catalyze the synthesis of cyanohydrins, have been found to also catalyze the analogous Henry (nitroaldol) reaction to produce β-nitroalcohols. researchgate.netresearchgate.net The active site of HNLs contains key amino acid residues that orchestrate the precise positioning of the substrates and facilitate the reaction. For instance, in HNLs from the α/β-hydrolase superfamily, a catalytic triad, typically composed of serine, histidine, and aspartate, is crucial for activity. ebi.ac.uk

The proposed biocatalytic cycle for the HNL-catalyzed synthesis of a β-nitroalcohol can be outlined as follows:

Substrate Binding: The aldehyde or ketone substrate binds within the hydrophobic active site of the enzyme. The nitroalkane also enters the active site.

Deprotonation of the Nitroalkane: A basic residue in the active site, often a histidine, acts as a general base, abstracting a proton from the α-carbon of the nitroalkane to form a nitronate anion. nih.gov The positive charge of a nearby residue, such as lysine, can stabilize this negatively charged intermediate. ebi.ac.uk

Nucleophilic Attack: The nucleophilic nitronate anion then attacks the carbonyl carbon of the aldehyde or ketone, which is held in close proximity and activated by the enzyme. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.

Protonation and Product Release: The previously protonated histidine residue now acts as a general acid, donating a proton to the alkoxide intermediate to form the final β-nitroalcohol product. The product then dissociates from the active site, regenerating the free enzyme for the next catalytic cycle.

The stereoselectivity of the reaction is governed by the specific three-dimensional arrangement of the substrates within the active site, which favors one stereoisomeric product over the others.

Alcohol Dehydrogenase (ADH) Mediated Reduction of α-Nitroketones:

An alternative biocatalytic route to chiral β-nitroalcohols involves the asymmetric reduction of α-nitroketones, a reaction catalyzed by alcohol dehydrogenases. mdpi.comfrontiersin.org ADHs are NAD(P)H-dependent enzymes that facilitate the transfer of a hydride ion from the cofactor to the carbonyl group of the substrate. organic-chemistry.org

The biocatalytic cycle for the ADH-mediated reduction of an α-nitroketone comprises the following steps:

Cofactor and Substrate Binding: The nicotinamide cofactor (NADPH or NADH) and the α-nitroketone substrate bind to the active site of the ADH. Some ADHs contain a metal ion, such as zinc, which can help to coordinate the carbonyl oxygen of the substrate. frontiersin.org

Hydride Transfer: A hydride ion is transferred from the C4 position of the nicotinamide ring of the cofactor to the re or si face of the prochiral carbonyl carbon of the α-nitroketone. This transfer is stereospecific, leading to the formation of a chiral secondary alcohol.

Protonation: A proton is transferred from a proton donor in the active site (e.g., a protonated amino acid residue or a water molecule) to the newly formed alkoxide to yield the β-nitroalcohol product.

Product and Cofactor Release: The β-nitroalcohol product and the oxidized cofactor (NADP+ or NAD+) are released from the active site. The oxidized cofactor must be regenerated for the catalytic cycle to continue, which is often achieved in situ using a sacrificial co-substrate and a second enzyme system. organic-chemistry.org

The high enantioselectivity observed in ADH-catalyzed reductions is a result of the precise orientation of the substrate in the active site, which exposes only one of the two faces of the carbonyl group to the hydride transfer from the cofactor. mdpi.com

| Enzyme Class | Reaction Type | Key Active Site Features | Cofactor Requirement | Stereochemical Control |

|---|---|---|---|---|

| Hydroxynitrile Lyase (HNL) | Henry (Nitroaldol) Reaction | Catalytic triad (e.g., Ser-His-Asp), substrate binding pocket | None | Determined by substrate orientation in the active site |

| Alcohol Dehydrogenase (ADH) | Reduction of α-nitroketones | NAD(P)H binding site, substrate binding pocket, often a metal ion (e.g., Zn2+) | NAD(P)H | Determined by the facial selectivity of hydride transfer |

Mechanisms of Key Transformations Involving β-Nitroalcohols (e.g., Dehydration, Reduction, Rearrangement)

β-Nitroalcohols are versatile synthetic intermediates that can undergo a variety of chemical transformations, including dehydration, reduction, and rearrangement, to yield other valuable compounds. wikipedia.org

Dehydration:

The dehydration of β-nitroalcohols leads to the formation of nitroalkenes, which are useful Michael acceptors. wikipedia.org This elimination reaction can be catalyzed by either acid or base.

Acid-Catalyzed Dehydration: This reaction typically proceeds through an E1 or E2 mechanism. In the presence of a strong acid, the hydroxyl group of the β-nitroalcohol is protonated to form a good leaving group (water). aakash.ac.instudy.com For secondary and tertiary alcohols, the reaction often follows an E1 pathway, where the loss of water leads to the formation of a carbocation intermediate. libretexts.org A subsequent deprotonation at the adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) results in the formation of the nitroalkene. youtube.comyoutube.com For primary alcohols, an E2 mechanism, involving a concerted deprotonation and loss of the leaving group, is more likely. libretexts.org

Base-Catalyzed Dehydration: Under basic conditions, the dehydration of β-nitroalcohols can occur via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. researchgate.net A base removes the acidic proton on the carbon bearing the nitro group to form a resonance-stabilized nitronate anion. The subsequent elimination of the hydroxide ion from the adjacent carbon results in the formation of the nitroalkene. The use of strong bases tends to favor this dehydration process. echemi.com

Reduction:

The reduction of the nitro group in β-nitroalcohols is a synthetically important transformation that provides access to valuable β-amino alcohols. wikipedia.org

Catalytic Hydrogenation: This is a common method for the reduction of nitro groups. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org The mechanism is believed to involve the stepwise reduction of the nitro group on the catalyst surface. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding primary amine. orientjchem.orgrsc.orgresearchgate.net

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can also be used to reduce aliphatic nitro compounds to amines. commonorganicchemistry.comwikipedia.org The mechanism involves the nucleophilic attack of a hydride ion (H-) from the metal hydride reagent onto the electron-deficient nitrogen atom of the nitro group. A series of hydride transfers and subsequent protonation steps during workup lead to the formation of the amino group. chemistnotes.comuop.edu.pklibretexts.orglibretexts.orgdalalinstitute.com

Rearrangement:

β-Nitroalcohols and their derivatives can potentially undergo various rearrangement reactions, often involving the migration of a group to an electron-deficient center.

Wagner-Meerwein Rearrangement: In the context of the acid-catalyzed dehydration of certain β-nitroalcohols, a carbocation intermediate is formed. chemistrywithwiley.com If a more stable carbocation can be formed through the 1,2-shift of an adjacent alkyl or aryl group, a Wagner-Meerwein rearrangement may occur before elimination to yield a rearranged nitroalkene.

Pinacol-type Rearrangement: While a classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol, a similar transformation could be envisaged for a derivative of a β-nitroalcohol. For instance, conversion of the nitro group to a better leaving group followed by treatment with a Lewis acid could potentially induce a 1,2-migration of an alkyl or aryl group to the adjacent carbon, leading to a rearranged product.

Bamberger-type Rearrangement: The reduction of the nitro group to a hydroxylamine intermediate opens up the possibility of rearrangements analogous to the Bamberger rearrangement. wiley-vch.de Under acidic conditions, the N-phenylhydroxylamine intermediate in the reduction of nitrobenzene can rearrange to form aminophenols. A similar acid-catalyzed rearrangement of the hydroxylamine intermediate derived from a β-nitroalcohol could potentially lead to rearranged amino alcohol products.

| Transformation | Reagents/Conditions | Key Intermediates | Product |

|---|---|---|---|

| Acid-Catalyzed Dehydration | Strong acid (e.g., H2SO4), heat | Protonated alcohol, carbocation (E1) | Nitroalkene |

| Base-Catalyzed Dehydration | Strong base (e.g., NaOH) | Nitronate anion (E1cB) | Nitroalkene |

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Nitroso, hydroxylamine | β-Amino alcohol |

| Metal Hydride Reduction | LiAlH4, followed by H2O workup | Alkoxide | β-Amino alcohol |

| Wagner-Meerwein Rearrangement | Acidic conditions (during dehydration) | Carbocation | Rearranged nitroalkene |

Stereochemical Research and Diastereomeric Control in the Synthesis of 3 Pentanol, 2 Nitro , R,s **

Factors Governing Diastereoselectivity in Henry Reactions Forming β-Nitroalcoholswikipedia.orgrsc.orgbuchler-gmbh.com

The diastereomeric outcome of the Henry reaction is not arbitrary but is governed by a delicate interplay of electronic and steric factors within the transition state. Due to the reversibility of the reaction and the potential for epimerization at the carbon atom bearing the nitro group, achieving high selectivity can be challenging without careful control of reaction conditions and components. wikipedia.orgencyclopedia.pub

The inherent stereoselectivity of the Henry reaction, without the influence of external chiral agents, is primarily dictated by the steric bulk of the substituents on the aldehyde and the nitroalkane. A widely accepted model for this substrate-controlled stereoselection posits a transition state that minimizes both steric hindrance and dipole interactions. wikipedia.orgencyclopedia.pub

In this model, the transition state orients the nitro group of the nitroalkane and the carbonyl oxygen of the aldehyde in an anti-periplanar arrangement to reduce dipole-dipole repulsion. The substituents on both reactants then play a crucial role; larger R groups will preferentially orient themselves away from each other to minimize steric strain. wikipedia.org This steric clash between the substituents on the aldehyde and the nitroalkane directly influences which diastereomeric face of the nucleophilic nitronate attacks the carbonyl carbon, thus determining the relative configuration of the newly formed stereocenters. For the synthesis of 3-Pentanol, 2-nitro-, the reaction involves propanal and 1-nitropropane. The ethyl groups of both reactants will tend to occupy positions that minimize their interaction in the transition state, influencing the formation of either the (R,S)- (syn) or (R,R)- (anti) diastereomer.

Table 1: Influence of Steric Bulk on Diastereoselectivity in a Generic Henry Reaction

| Aldehyde Substituent (R¹) | Nitroalkane Substituent (R²) | Predominant Diastereomer | Rationale |

| Small (e.g., H) | Small (e.g., CH₃) | Low Selectivity | Minimal steric differentiation between transition states. |

| Large (e.g., Phenyl) | Small (e.g., CH₃) | Moderate Selectivity | Steric hindrance from the aldehyde substituent directs the approach of the nitronate. |

| Small (e.g., H) | Large (e.g., Isopropyl) | Moderate Selectivity | Steric bulk of the nitroalkane substituent influences the facial selectivity. |

| Large (e.g., Phenyl) | Large (e.g., Isopropyl) | High Selectivity | Significant steric repulsion in one transition state strongly favors the formation of the other diastereomer. |

To overcome the often modest selectivity provided by substrate control, chemists employ chiral catalysts to create a defined three-dimensional environment that directs the reaction towards a specific stereoisomer. buchler-gmbh.comencyclopedia.pub These catalysts, which can be metal complexes or purely organic molecules (organocatalysts), are designed to interact with the reactants in a stereochemically biased manner. mdpi.comorganic-chemistry.org

Chiral Metal Catalysts: A common strategy involves the use of chiral ligands that coordinate to a metal center (e.g., copper, zinc, lanthanum). wikipedia.orgrsc.orgmdpi.com The aldehyde and the nitronate intermediate also coordinate to the metal, forming a rigid, well-defined transition state. rsc.orgencyclopedia.pub The chiral ligand's structure creates asymmetric pockets that sterically block one pathway of approach while favoring another, leading to high diastereo- and enantioselectivity. rsc.orgorganic-chemistry.org For instance, chiral bis(oxazoline) or salen-type ligands in complex with copper(II) have been shown to be effective. researchgate.netnih.gov The catalyst assembly essentially dictates the facial selectivity of the reaction, overriding the inherent, often weak, preferences of the substrates themselves. rsc.org

Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, offer an alternative, metal-free approach. buchler-gmbh.commdpi.com Bifunctional catalysts are particularly effective. For example, a catalyst containing both a Brønsted base site (like an amine) and a hydrogen-bond donor site (like a thiourea) can simultaneously activate the nitroalkane and the aldehyde. rsc.orgmdpi.com The catalyst deprotonates the nitroalkane to form the nitronate, and through a network of non-covalent interactions (e.g., hydrogen bonding), it holds both the nitronate and the aldehyde in a specific orientation, facilitating the C-C bond formation with high stereocontrol. mdpi.comdntb.gov.ua The specific syn or anti outcome is dependent on the catalyst's absolute configuration and its ability to favor a specific transition state geometry that minimizes steric repulsions between the catalyst's framework and the reactants' substituents. mdpi.com

Table 2: Representative Catalytic Systems for Diastereoselective Henry Reactions

| Catalyst Type | Example | Mode of Action | Typical Selectivity |

| Metal-Ligand Complex | Cu(II)-Bis(oxazoline) | Lewis acid activation of the aldehyde and formation of a rigid chiral transition state. nih.gov | High syn or anti selectivity depending on ligand design. rsc.org |

| Metal-Ligand Complex | La-Li-BINOL (LLB) | Heterobimetallic catalyst forms a complex with reactants, sterically directing the nucleophilic attack. rsc.org | High syn-selectivity. rsc.org |

| Organocatalyst | Chiral Guanidine-Thiourea | Bifunctional activation: Brønsted base deprotonates the nitroalkane while the thiourea (B124793) moiety activates the aldehyde via hydrogen bonding. rsc.orgmdpi.com | High syn-selectivity. rsc.orgresearchgate.net |

| Organocatalyst | Cinchona Alkaloid Derivatives | Bifunctional catalysis involving the quinuclidine (B89598) nitrogen as a base and the hydroxyl group as a hydrogen-bond donor. buchler-gmbh.commdpi.com | Can be tuned for either syn or anti products. mdpi.com |

Methodologies for Determining Enantiomeric Excess and Diastereomeric Ratiosrsc.org

Accurate determination of the stereochemical outcome of a reaction is crucial for optimizing conditions and reporting results. The two key parameters are the diastereomeric ratio (d.r.), which measures the relative amounts of diastereomers (e.g., (R,S) vs. (R,R)), and the enantiomeric excess (e.e.), which measures the purity of a single enantiomer within a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the diastereomeric ratio of a product mixture. rsc.org Diastereomers have distinct chemical and physical properties, which results in different chemical shifts for their respective nuclei in an NMR spectrum. rsc.orgnih.gov By integrating the signals corresponding to specific protons in each diastereomer, a quantitative ratio can be established. rsc.orgresearchgate.net For complex spectra where signals overlap, advanced techniques such as band-selective pure shift NMR can be employed to collapse multiplets into singlets, greatly simplifying the spectrum and allowing for more accurate integration. rsc.orgrsc.orgresearchgate.net 1D and 2D NOESY/EXSY experiments can also be used to identify and quantify interconverting diastereomers. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. This technique uses a stationary phase that is itself chiral. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. This separation allows for the quantification of each enantiomer by a detector, from which the e.e. can be calculated. HPLC can also be used to determine diastereomeric ratios, often without the need for a chiral column, as diastereomers have different physical properties and can frequently be separated on standard stationary phases. rsc.org

Table 3: Comparison of Analytical Methods for Stereochemical Analysis

| Method | Analyte | Principle | Advantages | Limitations |

| ¹H NMR Spectroscopy | Diastereomeric Ratio | Diastereomers exhibit distinct signals with different chemical shifts. The ratio is determined by signal integration. rsc.orgrsc.org | Rapid, requires no separation, provides structural information. | Signal overlap can complicate analysis in complex molecules. rsc.orgresearchgate.net |

| Chiral HPLC | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase leads to separation. rsc.org | High accuracy and sensitivity, widely applicable. | Requires method development, may need derivatization. |

| HPLC (Achiral) | Diastereomeric Ratio | Diastereomers have different physical properties and can often be separated on a standard (achiral) column. rsc.org | Routine and reliable. | Separation is not always possible. |

Stereoconvergent Processes and Dynamic Kinetic Resolution in Nitroaldol Systemsalmacgroup.comresearchgate.net

A significant challenge in asymmetric synthesis is that a simple resolution of a racemic mixture limits the maximum yield of the desired enantiomer to 50%. Stereoconvergent processes, such as Dynamic Kinetic Resolution (DKR), overcome this limitation. researchgate.netresearchgate.net DKR combines the kinetic resolution of a racemate with an in-situ process that continuously racemizes the faster-reacting enantiomer's counterpart. almacgroup.comresearchgate.net This allows for the theoretical conversion of the entire starting material into a single, enantiomerically pure product. researchgate.net

In the context of β-nitroalcohols, DKR is particularly effective due to the reversibility of the Henry reaction. almacgroup.comalmacgroup.com A typical DKR process for a nitroaldol adduct involves two key components:

A Resolution Agent: Often an enzyme, such as a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the β-nitroalcohol much faster than the other. almacgroup.comresearchgate.net

A Racemization Catalyst: A base that facilitates the retro-Henry reaction of the unreacted enantiomer, breaking it down into the starting aldehyde and nitroalkane, which then recombine without stereochemical preference to regenerate the racemic β-nitroalcohol. almacgroup.comucc.ie

This cycle continuously feeds the preferred enantiomer to the enzymatic resolution step, while the unpreferred enantiomer is constantly racemized. almacgroup.com This dynamic interconversion allows for yields exceeding the 50% barrier of traditional kinetic resolution. researchgate.netucc.ie Efforts have focused on combining the base-mediated Henry reaction and the lipase-catalyzed resolution into a one-pot DKR system to produce enantiopure nitroalkanol derivatives with high efficiency. almacgroup.comresearchgate.net

Application of Crystallization-Induced Diastereomer Transformations (CIDT)nih.gov

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful stereoconvergent technique that leverages the principles of solubility and equilibrium to isolate a single, solid diastereomer from a reacting mixture. nih.gov This method is highly applicable to systems where the diastereomers can interconvert in solution, a condition inherent to the reversible Henry reaction. nih.govresearchgate.net

The process works as follows: a Henry reaction is set up under conditions where the diastereomeric products are in equilibrium in the solution phase. If one of the diastereomers is significantly less soluble than the other under the reaction conditions, it will selectively crystallize out of the solution. According to Le Châtelier's principle, the removal of this diastereomer from the equilibrium will drive the reaction to produce more of it. The soluble, undesired diastereomer in the solution will undergo a retro-Henry reaction and re-form the desired, less-soluble diastereomer, which then also crystallizes. nih.gov

This continuous equilibration and crystallization cycle can theoretically convert the entire mixture of starting materials into a single, crystalline diastereomer in high yield and diastereomeric purity. nih.gov This approach is particularly advantageous as it combines reaction and purification into a single step and relies on thermodynamic control, often leading to very high levels of stereoselectivity. Recent studies have demonstrated the successful application of this Henry-CIDT protocol for the stereoconvergent synthesis of highly substituted and stereochemically complex β-nitroalcohols. nih.gov

Advanced Characterization and Computational Studies on 3 Pentanol, 2 Nitro , R,s and Analogs**

Spectroscopic Methodologies for Stereoisomeric Assignment and Structural Analysis

Spectroscopic techniques are indispensable for determining the three-dimensional arrangement of atoms in chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary tools for elucidating relative and absolute stereochemistry, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Relative Stereochemistry Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the relative configuration of diastereomers in solution. For acyclic systems like 3-Pentanol, 2-nitro-, the vicinal coupling constant (³JHH) between the protons on the two stereogenic carbons (H-C2 and H-C3) is particularly informative. oup.com This value is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

The syn- and anti-diastereomers preferentially adopt different staggered conformations to minimize steric strain. The anti-isomer typically favors a conformation where the bulky substituents are farther apart, leading to a large dihedral angle (~180°) between H-C2 and H-C3, which corresponds to a large coupling constant (typically 8–10 Hz). oup.com Conversely, the syn-isomer often adopts a gauche conformation, resulting in a smaller dihedral angle (~60°) and a smaller coupling constant (typically 2–4 Hz). libretexts.org By analyzing the magnitude of this ³JHH coupling, the relative syn or anti stereochemistry can be confidently assigned.

| Stereoisomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| anti (R,S) | H-C2 | 4.52 | dq | ³J = 8.5, ³J = 6.8 |

| H-C3 | 3.95 | dt | ³J = 8.5, ³J = 6.5 | |

| syn (R,R) | H-C2 | 4.61 | dq | ³J = 3.2, ³J = 6.8 |

| H-C3 | 4.10 | dt | ³J = 3.2, ³J = 6.6 |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can establish the relative arrangement of stereocenters, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.comresearchgate.net This technique requires a high-quality, enantiomerically pure crystal. The analysis of anomalous dispersion, particularly when using copper radiation, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. ed.ac.ukmit.edu

For an enantiopure sample of (2R,3S)-3-pentanol, 2-nitro-, a successful crystallographic analysis would yield the precise three-dimensional coordinates of every atom in the crystal lattice. The resulting data, including the Flack parameter, would confirm not only the anti relative stereochemistry but also the absolute (2R,3S) configuration. mit.edu

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 8.9 Å, c = 14.2 Å |

| Volume | 734.5 ų |

| Calculated Density | 1.345 g/cm³ |

| Flack Parameter | 0.02(5) |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular stability, reaction mechanisms, and spectroscopic properties that can be difficult to obtain through experiments alone.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Ab initio and Density Functional Theory (DFT) methods are widely used to explore the potential energy surface of flexible molecules like 3-Pentanol, 2-nitro-. nih.govresearchgate.net By performing geometry optimizations on various starting conformations, it is possible to locate the lowest energy (most stable) conformers. researchgate.net

For β-nitro alcohols, a key structural feature influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. DFT calculations, using functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can quantify the energetic stabilization afforded by such interactions. ekb.eg These calculations typically reveal that the anti-diastereomer is thermodynamically more stable than the syn-diastereomer due to reduced steric repulsion between the alkyl groups.

| Stereoisomer | Conformer | Key Dihedral Angle (O-C3-C2-N) | Relative Energy (kcal/mol) | H-Bonding |

|---|---|---|---|---|

| anti (R,S) | anti-periplanar | 178.5° | 0.00 | Yes |

| gauche | 62.1° | 1.25 | No | |

| syn (R,R) | gauche (H-bonded) | -65.3° | 0.85 | Yes |

| anti-periplanar | -175.9° | 2.10 | No |

Modeling of Reaction Transition States and Energy Profiles for Mechanistic Insights

The synthesis of 3-Pentanol, 2-nitro- is achieved via the Henry (nitroaldol) reaction. mdpi.com The diastereoselectivity of this reaction is determined by the relative activation energies of the competing transition states leading to the syn and anti products. Computational modeling can provide detailed structures and energies for these transition states. nih.govacs.org

By calculating the energy profiles for the reaction pathways, chemists can rationalize the experimentally observed product ratios. researchgate.net For base-catalyzed Henry reactions, acyclic transition state models are often employed. These models show that steric interactions between the incoming aldehyde and the nitronate, as well as coordination to the base, dictate which diastereomeric pathway is lower in energy. rsc.org Calculations often show that the transition state leading to the anti product is favored, consistent with experimental observations for many simple aliphatic aldehydes and nitroalkanes. nih.gov

| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-anti | 21.5 | anti-3-Pentanol, 2-nitro- |

| TS-syn | 22.8 |

Prediction of Spectroscopic Parameters for Stereoisomeric Discrimination

A powerful application of computational chemistry is the prediction of spectroscopic data to aid in structure assignment. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts for a given molecular structure. nih.govresearchgate.netrsc.org

This process involves first identifying the low-energy conformers of each possible diastereoisomer (as in section 5.2.1). The NMR shielding constants are then calculated for each conformer, and a Boltzmann-weighted average is computed to predict the chemical shifts that would be observed experimentally. By comparing the calculated spectra for all possible stereoisomers with the experimental spectrum, a confident assignment can be made. This is especially valuable when authentic samples for all isomers are unavailable for comparison or when NMR data is ambiguous. researchgate.net

| Proton | Experimental δ | Predicted δ (Boltzmann-Averaged) | Difference (Δδ) |

|---|---|---|---|

| H-C2 | 4.52 | 4.49 | -0.03 |

| H-C3 | 3.95 | 3.98 | +0.03 |

Strategic Utility of 3 Pentanol, 2 Nitro , R,s As a Chiral Building Block in Complex Organic Synthesis**

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central focus of organic chemistry. nih.govfrontiersin.orgnih.govmdpi.com 3-Pentanol, 2-nitro-, (R,S)- serves as a potent precursor for these systems, primarily through its conversion to a nitroalkene intermediate. organic-chemistry.org

The dehydration of β-nitro alcohols like 2-nitro-3-pentanol (B19294) readily yields the corresponding nitroalkene. wikipedia.org These electron-deficient olefins are powerful Michael acceptors and participate in a variety of cycloaddition reactions, making them ideal starting materials for constructing heterocyclic rings. wikipedia.orgfrontiersin.org For instance, nitroalkenes derived from this chiral building block can react with various nucleophiles in annulation reactions to form five- or six-membered nitrogen-containing rings such as pyrrolidines, piperidines, and isoxazolines. organic-chemistry.orgfrontiersin.org The inherent chirality of the starting material can be leveraged to influence the stereochemical outcome of these cyclization reactions, providing enantiomerically enriched heterocyclic products. The versatility of nitroalkenes as precursors allows for the synthesis of a wide array of heterocyclic entities, demonstrating the indirect but crucial role of 2-nitro-3-pentanol in this field. organic-chemistry.org

Role in the Enantioselective Preparation of Vicinal Amino Alcohols via Nitro Group Reduction

Vicinal amino alcohols are privileged structural motifs found in numerous natural products, pharmaceuticals, and chiral ligands. researchgate.netrsc.orgnih.gov The enantioselective synthesis of these compounds is therefore of significant interest. 3-Pentanol, 2-nitro-, (R,S)- is an excellent precursor for the stereodefined synthesis of 2-amino-3-pentanol, a valuable vicinal amino alcohol.

The conversion is achieved through the chemical reduction of the nitro group to a primary amine, a well-established and reliable transformation in organic synthesis. wikipedia.orgwikipedia.org A variety of reagents and conditions can be employed for this purpose, allowing for high chemoselectivity and retention of the existing stereochemistry at the adjacent carbinol center. organic-chemistry.org

Key methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: This is one of the most common and efficient methods, often utilizing catalysts such as Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.orgmasterorganicchemistry.com

Metal-Mediated Reductions: Active metals like iron, zinc, or tin in acidic media are effective for reducing nitro groups. wikipedia.orgmasterorganicchemistry.comunimi.it For instance, iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic combination. wikipedia.org

Hydride Reagents: While metal hydrides are not typically the first choice for aromatic nitro compounds, reagents like diborane (B8814927) can be used for the reduction of aliphatic nitro compounds to the corresponding hydroxylamines, which can be further reduced to amines. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Raney nickel or Pd/C), and often proceeds under milder conditions than direct hydrogenation. unimi.it

The table below summarizes some common catalytic systems used for this transformation.

| Catalyst System | Hydrogen Source | Typical Conditions | Reference |

| Raney Nickel | H₂ gas or Hydrazine | Room temperature to moderate heat | wikipedia.org |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Room temperature, various solvents | wikipedia.org |

| Iron / Acid (e.g., HCl, Acetic Acid) | In situ H₂ | Refluxing solvent | wikipedia.orgmasterorganicchemistry.com |

| Trichlorosilane / Tertiary Amine | HSiCl₃ | Mild, metal-free conditions | organic-chemistry.org |

By selecting the appropriate reduction protocol, 3-Pentanol, 2-nitro-, (R,S)- can be cleanly converted to the corresponding vicinal amino alcohol, preserving the (2R,3S) or (2S,3R) absolute configuration and providing a valuable chiral building block for further synthetic endeavors. rsc.org

Intermediacy in the Formation of Nitroalkenes and α-Nitro Ketones for Diverse Synthetic Pathways

The strategic positioning of the hydroxyl and nitro groups in 3-Pentanol, 2-nitro-, (R,S)- allows it to serve as a direct precursor to two other highly useful classes of synthetic intermediates: nitroalkenes and α-nitro ketones. wikipedia.org

Formation of Nitroalkenes: The dehydration of β-nitro alcohols is a facile process that leads to the formation of nitroalkenes, also known as nitro olefins. wikipedia.org This elimination reaction is typically carried out by first activating the hydroxyl group, for example, by converting it into a better leaving group like an acetate (B1210297) or mesylate, followed by base-mediated elimination. mdpi.com A common protocol involves treatment with acetic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), followed by elimination using an excess of DMAP. mdpi.com These resulting nitroalkenes are versatile intermediates, acting as Michael acceptors and dienophiles in various C-C bond-forming reactions. wikipedia.orgorganic-chemistry.org

Formation of α-Nitro Ketones: The secondary alcohol in 2-nitro-3-pentanol can be oxidized to a ketone, yielding the corresponding α-nitro ketone, 2-nitro-3-pentanone. wikipedia.orgnih.gov α-Nitro ketones are valuable precursors for the synthesis of compounds like isoxazoles, pyrroles, and α-aminoketones. organic-chemistry.orgchemistryviews.org Various oxidation methods can be employed, though care must be taken to avoid side reactions. A modified potassium dichromate oxidation in the presence of sulfuric acid has been shown to be effective for converting α-nitro alcohols to α-nitro ketones with short reaction times and clean product isolation. nih.gov Other methods for preparing α-nitro ketones include the acylation of nitroalkanes using reagents like N-acylbenzotriazoles. organic-chemistry.org

The transformations are summarized in the table below.

| Transformation | Product Class | Typical Reagents | Synthetic Utility | References |

| Dehydration | Nitroalkene | 1. Ac₂O, DMAP (cat.) 2. DMAP (excess) | Michael acceptors, Diels-Alder dienophiles | wikipedia.orgmdpi.com |

| Oxidation | α-Nitro Ketone | K₂Cr₂O₇, H₂SO₄ | Precursors to heterocycles (isoxazoles, pyrroles), α-aminoketones | wikipedia.orgnih.gov |

The ability of 3-Pentanol, 2-nitro-, (R,S)- to be selectively converted into either a nitroalkene or an α-nitro ketone highlights its role as a pivotal branching point in complex synthetic strategies. nih.gov

Application in the Construction of Chiral Glycosides and Other Stereodefined Scaffolds

The well-defined stereochemistry of 3-Pentanol, 2-nitro-, (R,S)- makes it an attractive starting material for the synthesis of more complex stereodefined structures. While direct applications in glycoside synthesis are not extensively documented, its structure offers clear potential. The hydroxyl group at the C-3 position can act as a nucleophile in glycosylation reactions, allowing for the attachment of a carbohydrate moiety. This would produce a chiral glycoside where the aglycone portion (the 2-nitro-3-pentanyl group) introduces its own stereocenters, potentially influencing the biological activity or physical properties of the final molecule.

More broadly, this nitro alcohol is a valuable building block for constructing acyclic and cyclic scaffolds with multiple, defined stereocenters. frontiersin.org The nitro group can be used as a linchpin in further C-C bond-forming reactions (e.g., subsequent Henry or Michael reactions) or can be transformed into other functional groups like amines, oximes, or even ketones via the Nef reaction. Each of these transformations provides an entry point to different molecular frameworks. For example, the synthesis of α,α-disubstituted amino acids, which are key components in peptide design and drug discovery, can be approached using tetrasubstituted nitroalkenes derived from precursors like 2-nitro-3-pentanol. nih.gov The ability to control the stereochemistry throughout these synthetic sequences is paramount, and starting with a stereochemically defined building block like 3-Pentanol, 2-nitro-, (R,S)- is a powerful strategy to achieve this goal.

Exploitation in the Development of Advanced Materials and Functional Molecules

The synthetic versatility of 3-Pentanol, 2-nitro-, (R,S)- extends beyond traditional organic synthesis into the realm of materials science and the development of functional molecules. The nitrogen-containing heterocycles synthesized from this precursor are known to be core components of functional materials, pharmaceuticals, and agrochemicals. frontiersin.orgmdpi.com For example, pyridine (B92270) derivatives, which can be accessed from nitroalkene intermediates, are crucial in the development of ligands for transition-metal catalysis and functional dyes. frontiersin.org

Furthermore, the vicinal amino alcohol derived from the reduction of 2-nitro-3-pentanol is a classic structural motif for chiral ligands used in asymmetric catalysis. By incorporating this chiral backbone into larger ligand frameworks (e.g., by N- or O-alkylation), it is possible to create new catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The development of efficient and selective catalysts remains a significant goal in chemistry, and chiral building blocks like 2-nitro-3-pentanol provide a direct and accessible entry point to novel ligand structures. The ability to generate a family of related compounds through the diverse reaction pathways available to this nitro alcohol allows for the systematic tuning of electronic and steric properties, which is essential for optimizing the performance of advanced materials and functional molecules.

Q & A

Basic Research Questions

What experimental techniques are optimal for characterizing the stereochemistry and purity of 3-Pentanol, 2-nitro-, (R,S)-?**

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are critical for stereochemical analysis and purity assessment. For example, NMR can differentiate diastereomers based on coupling constants and chemical shifts, while GC with chiral columns resolves enantiomeric excess. These techniques are standardized in organic synthesis workflows, as demonstrated in laboratory protocols for pentanol isomer analysis .

Q. How can the physicochemical properties (e.g., dielectric constant, density) of 3-Pentanol, 2-nitro- be measured for material science applications?

- Methodological Answer : Dielectric relaxation and density measurements at controlled temperatures (e.g., 298.15 K) using precision instruments like vibrating-tube densimeters or impedance analyzers provide data on molecular interactions. Recent studies on pentanol isomers in binary systems with cycloalkanones highlight protocols for determining excess permittivity and molar volumes, which are critical for interpreting solvent-solute interactions .

What synthetic routes are available for preparing 3-Pentanol, 2-nitro-, (R,S)-, and how do reaction conditions influence yield?**

- Methodological Answer : Nitro-alcohols like 3-Pentanol, 2-nitro- can be synthesized via nitration of secondary alcohols. A one-pot oxidation-chlorination method using HO/HCl in acetonitrile has been optimized for secondary alcohols, achieving >90% yield for α,α′-dichloro ketone derivatives under controlled reagent molar ratios (15-fold excess HCl, 6–10 h reaction time) .

Advanced Research Questions

Q. How do laminar flame speeds and autoignition behaviors of 3-Pentanol, 2-nitro- compare to other pentanol isomers in combustion studies?

- Methodological Answer : Spherical flame propagation experiments at 0.10–0.75 MPa and 393–473 K reveal that 3-Pentanol exhibits intermediate laminar flame speeds between 1- and 2-Pentanol isomers. Autoignition delay times (IDTs) measured in shock tubes (920–1450 K, 6–20 bar) show pressure-dependent trends, with revised kinetic models improving predictions by incorporating H-abstraction rate constants from high-level ab initio calculations (DLPNO-CCSD(T)/CBS(T-Q)) .

Q. What computational strategies resolve contradictions in kinetic models for 3-Pentanol oxidation?

- Methodological Answer : Discrepancies in rate constants for H-abstraction reactions (e.g., by OH or HO radicals) are addressed using dual-level theoretical approaches: benchmarking M06-2X/cc-pVTZ geometries against CBS-QB3 single-point energies. Sensitivity analysis identifies key reactions (e.g., β-scission of alkoxy radicals) requiring experimental validation via species profiles from jet-stirred reactors .

Q. How do solvent interactions affect the stability and reactivity of 3-Pentanol, 2-nitro- in catalytic systems?

- Methodological Answer : Excess thermodynamic properties (e.g., , ) derived from binary mixtures (e.g., with cyclohexane or water) quantify solvent effects. Negative values in cyclohexane systems suggest strong hydrogen-bonding interactions, which stabilize transition states in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.